Cas no 214759-42-9 (1-4-(aminomethyl)phenylethan-1-ol)

1-4-(aminomethyl)phenylethan-1-ol structure
214759-42-9 structure
Product Name:1-4-(aminomethyl)phenylethan-1-ol
CAS-nummer:214759-42-9
MF:C9H13NO
MW:151.205622434616
CID:2022125
PubChem ID:22612331
Update Time:2025-05-19

1-4-(aminomethyl)phenylethan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(4-(aminomethyl)phenyl)ethanol
    • 1-[(4-aminomethyl)phenyl]ethanol
    • 1-[4-(aminomethyl)phenyl]-1-ethanol
    • SCHEMBL2778066
    • Z445875742
    • E84375
    • AB01004785-01
    • CS-0249614
    • 214759-42-9
    • MFCD11610350
    • 1-[4-(aminomethyl)phenyl]ethan-1-ol
    • 1-[4-(aminomethyl)phenyl]ethanol
    • AS-83908
    • EN300-44113
    • DB-126567
    • 1-(4-(Aminomethyl)phenyl)ethan-1-ol
    • 822-488-1
    • PIA75942
    • 1-4-(aminomethyl)phenylethan-1-ol
    • Inchi: 1S/C9H13NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,6,10H2,1H3
    • InChI-sleutel: RIYYBTSTPIEMBD-UHFFFAOYSA-N
    • LACHT: OC(C)C1C=CC(CN)=CC=1

Berekende eigenschappen

  • Exacte massa: 151.099714038g/mol
  • Monoisotopische massa: 151.099714038g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 108
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 46.2Ų

1-4-(aminomethyl)phenylethan-1-ol Prijsmeer >>

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Enamine
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Enamine
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Enamine
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